![molecular formula C11H13ClN4 B1427029 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1070165-92-2](/img/structure/B1427029.png)
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C11H12ClN3S . It is a pyrimidine derivative, which is a class of compounds that have been found to have significant biological importance . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” consists of a pyrimidine ring substituted with a chlorine atom and a piperidine ring . The exact mass of the molecule is 253.0440463 g/mol .
Physical And Chemical Properties Analysis
“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” has a molecular weight of 253.75 g/mol . It has a topological polar surface area of 57.3 Ų and a complexity of 247 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Synthesis of Novel Compounds
This chemical serves as a precursor in the synthesis of various novel compounds, including bis(pyrimidin-2-yl)ethoxy alkanes and fluorescent dyes for biosensors .
Antibacterial and Antifungal Activity
Derivatives of this compound have been screened for their antibacterial and antifungal activities against a range of pathogens, indicating its potential use in developing new antimicrobial agents .
Pharmacological Evaluation
The compound has been used in pharmacological evaluations, particularly in the synthesis of derivatives that are assessed for their therapeutic potential .
Inhibition of Kinases
Piperidine derivatives, which include structures similar to our compound of interest, have been designed as dual inhibitors for kinases like ALK and ROS1, which are relevant in cancer treatment .
Synthesis of Benzamides
It is also involved in the synthesis of benzamide derivatives, which have applications in medicinal chemistry for their anti-inflammatory and analgesic properties .
Anticoagulant Effects
The piperidine nucleus, part of our compound’s structure, is significant in drug discovery for its role in synthesizing compounds with anticoagulant effects .
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some pyrimidine derivatives have been found to have antitumor activities, which could be attributable to the inhibition of various enzymes involved in carcinogenesis .
properties
IUPAC Name |
2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVJXHVPLGUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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